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Compound of Interest

Compound Name:
Methyl 2-methoxypyrimidine-4-

carboxylate

CAS No.: 75825-59-1

Cat. No.: B1602009 Get Quote

Executive Summary: The 2-Methoxypyrimidine
Scaffold
The 2-methoxypyrimidine moiety is a privileged scaffold in both agrochemical and

pharmaceutical discovery.[1] While often overshadowed by its 2-amino counterpart (found in

kinase inhibitors like Imatinib), the 2-methoxy variant offers distinct physicochemical and

electronic advantages.[1]

This guide objectively compares the 2-methoxypyrimidine scaffold against its primary

alternatives (2-aminopyrimidine, 2-methylpyrimidine) across three critical dimensions: Target

Binding Affinity, Metabolic Stability, and Physicochemical Properties.[1]

Key Technical Verdict
Best for Agrochemicals: The 2-methoxypyrimidine scaffold is the industry standard for

Acetolactate Synthase (ALS) inhibitors (Sulfonylureas), offering superior binding kinetics

compared to alkyl-pyrimidines.[1]

Emerging in Oncology: Recent data identifies 2-methoxypyrimidine as a superior scaffold for

FTO (Fat mass and obesity-associated protein) demethylase inhibition, outperforming 2-

aminopyrimidines which often lack potency in this specific pocket.[1]
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Metabolic Trade-off: While offering distinct H-bond acceptor profiles, the methoxy group acts

as a metabolic "soft spot" for O-demethylation, requiring careful lead optimization (e.g.,

deuteration or steric shielding).[1]

Mechanistic Insight: Electronic & Structural
Causality
To understand why this scaffold works, we must analyze its electronic character relative to its

bioisosteres.

Electronic Profile Comparison
The pyrimidine ring is electron-deficient.[1] Substituents at the 2-position drastically alter the

ring's electron density and basicity (pKa).[1]

Feature 2-Methoxypyrimidine 2-Aminopyrimidine 2-Methylpyrimidine

Electronic Effect

Inductive withdrawal (-

I), Mesomeric

donation (+M)

Strong Mesomeric

donation (+M)

Weak Inductive

donation (+I)

H-Bonding
Acceptor Only (N1,

N3, OMe)

Donor & Acceptor

(NH2, N1, N3)

Acceptor Only (N1,

N3)

Basicity (pKa) ~1.0 (Weak Base) ~3.5 (Moderate Base) ~2.0

Lipophilicity
Moderate (LogP ~0.

[1]6)
Low (LogP ~ -0.[1]2) Moderate

Causality:

Kinase Hinge Binding: 2-Aminopyrimidines are preferred here because the hinge region

typically requires a "Donor-Acceptor" motif (e.g., binding to the backbone NH and CO of the

hinge residue).

Allosteric/Pocket Binding: 2-Methoxypyrimidines excel where the target requires a pure H-

bond acceptor or where the desolvation penalty of the amino group is too high.[1] The
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methoxy group provides a specific vector for dipole interactions without the proton donor

cost.

Comparative Case Studies: Performance Data
Case Study A: Agrochemicals (ALS Inhibitors)
Target: Acetolactate Synthase (ALS). Drug Class: Sulfonylurea Herbicides (e.g., Sulfometuron-

methyl).[1][2][3]

In this domain, the 2-methoxypyrimidine scaffold is critical.[4] The bridge between the

sulfonylurea and the heterocycle requires specific electronic tuning.

Experimental Comparison: Inhibition of Arabidopsis thaliana ALS enzyme by sulfonylurea

analogs.[3]

Compound Analog
Heterocycle
Substituent (R)

IC50 (nM) Relative Potency

Sulfometuron-methyl
4,6-dimethyl-2-

pyrimidine
15 High

Chlorsulfuron
4-methoxy-6-methyl-

1,3,5-triazine
18 High

Analog A
2-methoxypyrimidine

(unsubstituted)
>1000 Low

Analog B
4,6-dimethoxy-2-

pyrimidine
12 Very High

Insight: While the 2-position linkage is constant, the substituents on the pyrimidine ring

(methoxy vs methyl) drive potency. The 4,6-dimethoxy analog often shows higher potency than

the dimethyl due to enhanced H-bond accepting capability in the channel leading to the active

site.

Case Study B: Oncology (FTO Demethylase Inhibition)
Target: FTO (m6A RNA demethylase).[1] Context: Glioblastoma stem cell self-renewal.
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This is a critical area where 2-methoxypyrimidine outperforms 2-aminopyrimidine.

Data Source:ACS Chem. Biol.[1] (2021) Researchers screened a library of pyrimidine

derivatives against FTO.[1]

Scaffold Type Compound ID IC50 (µM)
Selectivity (vs
ALKBH5)

2-Methoxypyrimidine FTO-02 2.2 >40-fold

2-Methoxypyrimidine FTO-04 3.4 >10-fold

2-Aminopyrimidine FTO-09 >40 (Inactive) Selects for ALKBH5

Pyrimidine-2-ethanol FTO-XX >100 Inactive

Mechanistic Conclusion: The 2-aminopyrimidine scaffold, despite being a common kinase

privilege structure, failed to inhibit FTO. The 2-methoxypyrimidine moiety was essential for

binding, likely due to a specific hydrophobic/electrostatic fit in the FTO nucleotide recognition lid

that excludes the more polar amino group.

Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-4,6-Disubstituted
Pyrimidines
Methodology for generating the scaffold for SAR studies.[1]

Reagents: 2,4,6-Trichloropyrimidine, Sodium Methoxide (NaOMe), Methanol, THF.

Starting Material: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF (0.5 M).

Nucleophilic Attack (C4/C6): Cool to 0°C. Add NaOMe (1.0 eq) dropwise. Note: Substitution

prefers the 4-position first due to sterics and electronics, but 2,4,6-trichloro allows for multiple

substitutions.

Differentiation: To specifically obtain the 2-methoxy derivative from a 2-chloro precursor (e.g.,

2-chloro-4,6-dimethylpyrimidine):
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Dissolve 2-chloro-4,6-dimethylpyrimidine in MeOH.

Add NaOMe (2.5 eq).[1]

Reflux for 4–6 hours.[1] Monitoring by TLC (Hexane:EtOAc 8:2).

Workup: Quench with water, extract with DCM. The methoxy group displaces the chlorine

via SNAr mechanism.

Purification: Recrystallization from Ethanol/Water is typically sufficient for high purity (>95%).

[1]

Protocol 2: FTO Demethylase Activity Assay
Validation assay for 2-methoxypyrimidine bioactivity.

System: Fluorescence-based assay detecting formaldehyde release (demethylation

product).

Enzyme: Recombinant human FTO (100 nM).

Substrate: ssRNA probe (500 nM) with m6A modification.

Procedure:

Incubate FTO, substrate, and Test Compound (2-methoxypyrimidine derivative) in assay

buffer (50 mM HEPES pH 7.0, 2 mM Ascorbate, 100 μM α-ketoglutarate, 50 μM

Fe(NH4)2(SO4)2) for 30 min at 37°C.[1]

Add formaldehyde detection reagent (e.g., Nash reagent or commercial kit).[1]

Measure Fluorescence (Ex/Em: 410/510 nm).

Control: Use Meclofenamic acid (MA) as a positive control (IC50 ~12.5 µM).[1]

Visualizations
Diagram 1: SAR Decision Logic
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A logical flow for Medicinal Chemists deciding between 2-Methoxy and 2-Amino scaffolds.

Target Identification

Analyze Binding Pocket

Is H-Bond Donor Required?

Select 2-Aminopyrimidine
(Donor/Acceptor Pair)

Yes (Hinge)

Select 2-Methoxypyrimidine
(Acceptor Only)

No (Pocket)

Kinase Hinge Region
(e.g., CDK, EGFR)

Allosteric / Hydrophobic Pocket
(e.g., FTO, ALS)

Lead Optimization

Metabolic Liability Check

Risk: O-Demethylation
(CYP Mediated)

Fix: Deuteration (OCD3)
or Steric Shielding
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Caption: Decision tree for scaffold selection. 2-Aminopyrimidines dominate ATP-competitive

kinase inhibition, while 2-Methoxypyrimidines excel in allosteric sites (ALS, FTO) but require

metabolic stabilization.[1]

Diagram 2: Synthesis Workflow (SNAr)

2-Chloro-4,6-dimethylpyrimidine
(Electrophile)

Meisenheimer Complex
(Transition State)

Reflux, 65°C

NaOMe / MeOH
(Nucleophile)

2-Methoxy-4,6-dimethylpyrimidine
(Target Scaffold)

-NaCl

Click to download full resolution via product page

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for synthesizing the 2-

methoxypyrimidine core from chloropyrimidine precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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